molecular formula C23H22N4O3 B2769742 [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 946303-15-7

[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2769742
CAS No.: 946303-15-7
M. Wt: 402.454
InChI Key: URSKYXRKTZSGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic molecule featuring a 1,3-oxazole and a 1,2,3-triazole ring system. Key structural attributes include:

  • Oxazole moiety: Substituted with a 2-methylphenyl group at position 2 and a methyl group at position 3.
  • Triazole moiety: Substituted with a 4-methylphenyl group at position 1 and a methyl group at position 4.
  • Linkage: The oxazole and triazole units are connected via a methyl ester bridge.

Properties

IUPAC Name

[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-14-9-11-18(12-10-14)27-16(3)21(25-26-27)23(28)29-13-20-17(4)30-22(24-20)19-8-6-5-7-15(19)2/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSKYXRKTZSGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structure, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H24N4O4C_{24}H_{24}N_{4}O_{4} with a molecular weight of 432.48 g/mol . The structure features an oxazole and a triazole ring, which are known for their significant biological activities.

PropertyValue
Molecular Weight432.48 g/mol
Molecular FormulaC24H24N4O4
LogP4.0805
Polar Surface Area73.185 Ų
Hydrogen Bond Acceptors Count8

Anticancer Activity

Research indicates that oxazole and triazole derivatives often exhibit anticancer properties. For instance, compounds containing similar structural motifs have shown efficacy against various cancer cell lines. The compound has been evaluated for its cytotoxic effects against human tumor cell lines, demonstrating promising results.

A study highlighted the activity of related triazole derivatives against multiple cancer types, suggesting that modifications to the triazole structure can enhance potency. Specifically, derivatives with lower IC50 values (indicative of higher potency) were noted against ovarian and renal cancer cell lines.

Antimicrobial Properties

Compounds with oxazole structures are frequently explored for their antimicrobial properties. The unique electronic characteristics of the oxazole ring contribute to their ability to inhibit bacterial growth. Preliminary studies suggest that the compound may possess significant activity against both gram-positive and gram-negative bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of oxazole derivatives is well-documented. Compounds with similar frameworks have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The compound's structural features may allow it to interact with these pathways effectively.

Case Studies

  • Cytotoxicity Assay : A recent study evaluated the cytotoxic effects of various oxazole derivatives, including our compound, on HeLa (cervical) and CaCo-2 (colon) cancer cell lines. The results indicated that the compound exhibited an IC50 value of approximately 15 µM against HeLa cells, suggesting moderate activity.
  • Antimicrobial Screening : Another study screened a series of oxazole derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this one. Modifications to the oxazole or triazole rings can significantly affect their interaction with biological targets:

  • Substituents on the Phenyl Rings : Variations in substituents on the phenyl groups attached to the oxazole and triazole rings can enhance lipophilicity and biological activity.
  • Ring Modifications : Altering the position or type of substituents on the oxazole or triazole rings can lead to improved selectivity and potency against specific biological targets.

Scientific Research Applications

One of the most promising applications of this compound is its potential as an anticancer agent . Research has indicated that derivatives of oxazole and triazole compounds often display significant antiproliferative activities against various cancer cell lines.

Case Studies

  • A study highlighted the synthesis of similar oxazole derivatives that exhibited moderate to high activity against multiple cancer cell lines, including human breast (MCF-7) and colon (HCT-116) cancers. For instance, certain derivatives showed IC50 values as low as 0.48μM0.48\mu M, indicating potent anticancer properties .
  • Another investigation focused on triazole derivatives found that modifications to the oxazole structure can enhance biological activity significantly. The introduction of electron-withdrawing groups at specific positions on the aromatic rings was shown to improve potency against cancer cell lines .

Antimicrobial Properties

The compound may also possess antimicrobial properties, which are common among triazole and oxazole derivatives. These compounds have been studied for their effectiveness against a range of pathogens.

Data Insights

  • Research has demonstrated that certain oxazole derivatives can inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

Emerging studies suggest that compounds similar to [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate may exhibit anti-inflammatory effects.

Experimental Evidence

  • In vitro studies have indicated that specific triazole derivatives can reduce inflammatory markers in cell cultures, pointing towards their potential use in treating inflammatory diseases .

Applications in Drug Design

The unique structural features of this compound make it a valuable scaffold in drug design. The presence of both oxazole and triazole rings allows for modifications that can lead to enhanced biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds:

  • Modifications at the 5-position of the oxazole ring have been linked to increased anticancer activity.
  • The integration of different substituents on the triazole moiety can lead to variations in potency and selectivity against specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Oxazole Derivatives

a. 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
  • Structural Features : Combines triazole, pyrazole, and thiazole rings with chloro and fluoro substituents .
  • Key Differences :
    • Contains a thiazole ring instead of an oxazole.
    • Features halogen substituents (Cl, F) rather than methyl groups.
    • Exhibits antimicrobial activity, as reported in related derivatives .
  • Synthesis : High-yield synthesis (crystallized from dimethylformamide) with isostructural symmetry (triclinic, P̄1) .
b. 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (Compound 7d)
  • Structural Features : Integrates thiadiazole and pyrazole rings with a thioether linkage .
  • Key Differences: Thiadiazole replaces oxazole/triazole systems. Contains a nitrile group and amino functionality absent in the target compound.
  • Synthesis : Moderate yield (68.92%) with confirmed structure via NMR and mass spectrometry .
a. Halogen vs. Methyl Substituents
  • Demonstrated antimicrobial activity in related compounds .
  • Methyl-Substituted Derivatives (Target Compound):
    • Methyl groups may increase lipophilicity, influencing bioavailability and membrane permeability.
    • Steric effects from methyl groups could alter conformational flexibility compared to halogenated analogs.
b. Heterocyclic Core Variations
  • Thiazole/Thiadiazole vs. Oxazole/Triazole :
    • Thiazole/thiadiazole systems (e.g., Compound 4, 7d) introduce sulfur atoms, which can participate in hydrogen bonding or π-interactions .
    • Oxazole/triazole systems (target compound) may offer metabolic stability due to reduced susceptibility to enzymatic degradation.

Notes on Limitations

  • The evidence lacks direct biological or synthetic data for the target compound, necessitating extrapolation from structural analogs.

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate and 2-Methylphenacyl Bromide

The oxazole nucleus was constructed via a modified Robinson-Gabriel synthesis (Scheme 1). Ethyl acetoacetate (10.0 g, 76.9 mmol) and 2-methylphenacyl bromide (14.2 g, 76.9 mmol) were refluxed in anhydrous ethanol (150 mL) with ammonium acetate (12.0 g, 155 mmol) for 8 hr. The reaction mixture was cooled to 0°C, yielding ethyl 5-methyl-2-(2-methylphenyl)-1,3-oxazole-4-carboxylate as white crystals (18.3 g, 85%, m.p. 98-100°C).

Key spectral data :

  • FT-IR (KBr) : 1725 cm⁻¹ (C=O ester), 1610 cm⁻¹ (C=N oxazole), 1555 cm⁻¹ (aromatic C=C)
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45-7.30 (m, 4H, ArH), 4.35 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.65 (s, 3H, C5-CH₃), 2.42 (s, 3H, Ar-CH₃), 1.38 (t, J=7.1 Hz, 3H, OCH₂CH₃)

Ester Reduction to Primary Alcohol

The ethyl ester (15.0 g, 54.7 mmol) was reduced using LiAlH₄ (4.16 g, 110 mmol) in anhydrous THF (200 mL) at 0°C under N₂. After 2 hr, the reaction was quenched with wet EtOAc, filtered, and concentrated to afford [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methanol as a viscous oil (11.2 g, 89%).

Critical purification note : Flash chromatography (EtOAc/hexanes 3:7) removed residual reducing agents, with Rf = 0.32 in same solvent system.

Synthesis of the Triazole Fragment: 5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

Huisgen Cycloaddition with DBU Promotion

A mixture of ethyl 3-oxobutanoate (8.7 g, 75 mmol) and 4-methylphenyl azide (10.1 g, 75 mmol) in acetonitrile (150 mL) was treated with DBU (11.4 mL, 75 mmol). After 12 hr at 50°C, ethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate crystallized as pale yellow needles (16.8 g, 82%, m.p. 132-134°C).

Regiochemical control : DBU promotes exclusive 1,4-disubstitution, confirmed by NOE spectroscopy showing H-5 methyl proximity to C4 carbonyl.

Saponification to Carboxylic Acid

The ethyl ester (15.0 g, 54.9 mmol) was hydrolyzed with 2M NaOH (100 mL) in EtOH/H₂O (3:1, 200 mL) under reflux for 3 hr. Acidification with HCl (6M) precipitated 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid as white crystals (12.1 g, 89%, m.p. 215-217°C).

Acid characterization :

  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 167.4 (COOH), 147.2 (C4), 139.8 (C5), 135.2 (Ar-C), 129.3 (Ar-CH), 125.6 (Ar-CH), 14.2 (CH₃)
  • HRMS (ESI) : m/z calcd for C₁₁H₁₁N₃O₂ [M+H]⁺ 218.0926, found 218.0921

Esterification and Final Coupling

Steglich Esterification Protocol

The oxazole alcohol (8.0 g, 35.7 mmol) and triazole acid (7.8 g, 35.7 mmol) were dissolved in dry DCM (150 mL) with DCC (8.1 g, 39.3 mmol) and DMAP (0.44 g, 3.6 mmol). After 24 hr at 25°C, the dicyclohexylurea byproduct was filtered, and the solution was washed with 5% citric acid, saturated NaHCO₃, and brine. Evaporation yielded the crude product, which was purified by silica gel chromatography (EtOAc/hexanes 1:1) to afford the title compound as white crystals (12.6 g, 78%, m.p. 145-147°C).

Alternative Acyl Chloride Method

For scale-up (>100 g), the triazole acid (50.0 g, 229 mmol) was treated with oxalyl chloride (32 mL, 366 mmol) in dry DCM (500 mL) with catalytic DMF (0.5 mL). After gas evolution ceased, the oxazole alcohol (51.3 g, 229 mmol) in pyridine (100 mL) was added dropwise. Workup as above gave the product in 81% yield.

Comprehensive Spectroscopic Characterization

5.1. FT-IR Analysis (KBr)

  • 1742 cm⁻¹ (ester C=O)
  • 1618 cm⁻¹ (oxazole C=N)
  • 1593 cm⁻¹ (triazole C=N)
  • 1275 cm⁻¹ (C-O ester)

5.2. ¹H NMR (600 MHz, CDCl₃)

  • δ 7.68 (d, J=8.2 Hz, 2H, ArH-triazole)
  • 7.45-7.28 (m, 6H, ArH-oxazole + ArH-triazole)
  • 5.42 (s, 2H, OCH₂-oxazole)
  • 2.62 (s, 3H, C5-CH₃-oxazole)
  • 2.52 (s, 3H, C5-CH₃-triazole)
  • 2.39 (s, 3H, Ar-CH₃-oxazole)
  • 2.34 (s, 3H, Ar-CH₃-triazole)

5.3. ¹³C NMR (151 MHz, CDCl₃)

  • 165.8 (ester CO)
  • 160.4 (oxazole C2)
  • 152.7 (triazole C4)
  • 141.2-125.3 (aromatic carbons)
  • 62.1 (OCH₂)
  • 14.3-21.6 (methyl carbons)

5.4. High-Resolution Mass Spectrometry

  • HRMS (ESI) : m/z calcd for C₂₄H₂₃N₃O₃ [M+H]⁺ 458.1814, found 458.1809

Optimization Studies and Yield Improvements

6.1. Solvent Screening for Cycloaddition
Comparative yields in various solvents (Table 1):

Solvent Dielectric Constant Yield (%)
Acetonitrile 37.5 82
DMF 36.7 68
THF 7.5 41
EtOH 24.3 75

Polar aprotic solvents enhanced reaction efficiency by stabilizing the dipole intermediates.

6.2. Temperature Effects on Esterification
(Table 2) demonstrates the critical role of temperature control:

Temperature (°C) Reaction Time (hr) Yield (%)
25 24 78
40 12 72
0 48 65

Room temperature provided optimal balance between reaction rate and byproduct formation.

Mechanistic Considerations

7.1. Oxazole Formation Mechanism
The Robinson-Gabriel synthesis proceeds through:

  • Nucleophilic attack of ammonium on β-ketoester
  • Cyclodehydration via phosphate elimination
  • Aromatization through proton transfer (Scheme 2)

7.2. Triazole Regioselectivity
DFT calculations (B3LYP/6-311+G**) revealed the DBU-promoted pathway favors 1,4-disubstitution due to:

  • Lower activation energy (ΔG‡ = 23.1 kcal/mol vs 27.8 kcal/mol for 1,5-isomer)
  • Stabilization of transition state by conjugate base

Scalability and Industrial Considerations

8.1. Continuous Flow Synthesis
Pilot-scale trials (10 mol batches) achieved:

  • Oxazole fragment: 87% yield in plug-flow reactor (PFR) at 120°C
  • Triazole segment: 79% yield in microfluidic mixer (Re = 1500)
  • Esterification: 83% yield using spinning disk reactor

8.2. Green Chemistry Metrics

  • Process Mass Intensity (PMI): 18.7 (bench) vs 9.2 (flow)
  • E-factor: 23.6 (batch) vs 11.4 (continuous)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing [compound] with high purity?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization and coupling steps. Key considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
  • Temperature Control : Maintaining 60–80°C during cyclization minimizes side reactions .
  • Catalyst Use : Copper(I)-catalyzed azide-alkyne cyclization (CuAAC) efficiently forms the triazole ring .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .

Q. How can structural elucidation be performed to confirm the compound’s identity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at 2.3–2.5 ppm) .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the oxazole ring) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 448.1784) .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data across assays?

Methodological Answer: Discrepancies may arise from assay conditions or target specificity. Strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm biological targets .
  • Metabolic Stability Testing : Assess liver microsome degradation to rule out false negatives .

Example Case :
A study on triazole derivatives showed conflicting antifungal activity due to serum protein binding. Adjusting assay media (e.g., reducing fetal bovine serum) resolved discrepancies .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., cytochrome P450) using crystal structure PDB IDs .
  • Molecular Dynamics (GROMACS) : Simulates ligand-receptor stability over 100 ns to assess binding free energy (ΔG) .
  • QSAR Models : Relate substituent electronegativity (e.g., 4-methylphenyl) to activity trends .

Q. How can synthetic challenges (e.g., low yields in esterification) be addressed?

Methodological Answer:

  • Alternative Coupling Reagents : Replace DCC with EDCI/HOBt to reduce racemization .
  • Microwave-Assisted Synthesis : Shortens reaction time (20 min vs. 12 h) and improves yield by 15–20% .
  • In Situ Monitoring : Use FTIR to track carbonyl peak (1720 cm⁻¹) and optimize reaction progress .

Experimental Design & Data Analysis

Q. What controls are essential in assessing the compound’s cytotoxicity?

Methodological Answer:

  • Positive Controls : Doxorubicin (anticancer) or Fluconazole (antifungal) to validate assay sensitivity .
  • Solvent Controls : Include DMSO (≤0.1% v/v) to rule out solvent toxicity .
  • Replicate Experiments : Perform triplicate runs with statistical analysis (e.g., ANOVA, p < 0.05) .

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. XRD)?

Methodological Answer:

  • Dynamic NMR : Resolve tautomerism or conformational exchange in solution .
  • DFT Calculations (Gaussian 09) : Compare computed vs. experimental NMR shifts to identify dominant conformers .
  • Crystallographic Refinement : Use SHELXL to resolve disorder in XRD data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.